Glycyrrhizic Acid-d3 Provides a +3 Da Mass Shift That Eliminates Spectral Overlap in LC-MS/MS
Glycyrrhizic Acid-d3 exhibits a molecular ion [M+H]⁺ at m/z 826, compared to m/z 823 for unlabeled glycyrrhizic acid . This +3 Da difference meets the minimum recommended mass separation for SIL internal standards (≥3 Da for molecules <1000 Da), ensuring no isotopic overlap between the analyte and internal standard channels in MS/MS detection . In contrast, alternative internal standards such as Apixaban-13C-d3 (used in some published methods) exhibit a +4 Da shift but possess different physicochemical properties, introducing recovery and matrix effect discrepancies [1].
| Evidence Dimension | Molecular ion mass difference (Δm/z) for LC-MS/MS detection |
|---|---|
| Target Compound Data | m/z 826.4 (M+H)⁺; +3 Da shift vs. unlabeled |
| Comparator Or Baseline | Unlabeled glycyrrhizic acid: m/z 823.4 (M+H)⁺; Apixaban-13C-d3: +4 Da shift but structural dissimilarity |
| Quantified Difference | Δm/z = +3 Da (target vs. unlabeled); +3 Da vs. +4 Da (target vs. alternative IS) |
| Conditions | ESI positive mode MS; calculated from molecular formula C₄₂H₅₉D₃O₁₆ (MW 825.95) vs. C₄₂H₆₂O₁₆ (MW 822.93) |
Why This Matters
This specific +3 Da mass shift ensures baseline resolution in MS detection without altering chromatographic retention, a requirement for accurate quantification in complex matrices like plasma.
- [1] Luo XL, Chen XY, Li Y, Sun DM, Zhang MH, Liu SQ. Simultaneous determination of glycyrrhizic acid and glycyrrhetinic acid in human plasma by liquid-liquid extraction LC-MS/MS method. Chinese Journal of Pharmaceutical Analysis. 2024;40(9). View Source
